molecular formula C19H19NO4S B2374769 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide CAS No. 2034331-49-0

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2374769
CAS No.: 2034331-49-0
M. Wt: 357.42
InChI Key: NVVHBPZRBIHFOJ-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a benzenesulfonamide group, and an acetyl group. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within the cell.

Result of Action

The molecular and cellular effects of 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide’s action would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran compounds, potential effects could include inhibition of cell proliferation in the case of anti-tumor activity, or disruption of bacterial cell functions in the case of antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may utilize advanced techniques such as microwave-assisted synthesis (MWI) to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzenesulfonamide rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran compounds.

Scientific Research Applications

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer a range of biological activities and make it a versatile compound for research and development. Its acetyl and benzenesulfonamide groups provide additional sites for chemical modification, enhancing its potential as a drug candidate.

Properties

IUPAC Name

4-acetyl-N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-13(11-17-12-16-5-3-4-6-19(16)24-17)20-25(22,23)18-9-7-15(8-10-18)14(2)21/h3-10,12-13,20H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVHBPZRBIHFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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